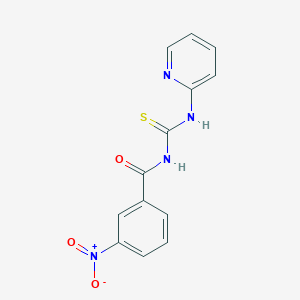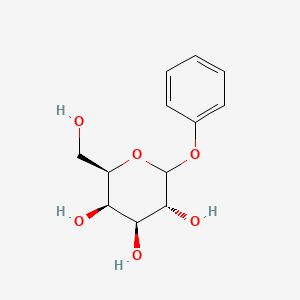
Phenyl-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-D-galactopyranoside is a substituted galactoside, a type of carbohydrate derivative where a phenyl group is attached to the galactose molecule. This compound is known for its role in various biochemical processes and its applications in scientific research. It is often used as a substrate in enzymatic reactions, particularly those involving β-galactosidase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl-D-galactopyranoside can be synthesized through the glycosylation of galactose with phenol. The reaction typically involves the use of a glycosyl donor, such as a galactosyl bromide, and a glycosyl acceptor, such as phenol, in the presence of a catalyst like silver carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic synthesis using β-galactosidase. This method is advantageous due to its specificity and mild reaction conditions. The enzyme catalyzes the transfer of the galactose moiety from a donor substrate, such as lactose, to phenol, forming this compound .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl-D-galactopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Major Products Formed:
Hydrolysis: Galactose and phenol.
Oxidation: Aldehydes or carboxylic acids, depending on the extent of oxidation.
Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Phenyl-D-galactopyranoside has a wide range of applications in scientific research:
Mecanismo De Acción
Phenyl-D-galactopyranoside exerts its effects primarily through its interaction with β-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing galactose and phenol. This reaction is crucial in various biological processes, including the metabolism of galactose-containing compounds . The molecular targets involved in this mechanism include the active site residues of β-galactosidase, which facilitate the cleavage of the glycosidic bond .
Comparación Con Compuestos Similares
Phenyl-β-D-glucopyranoside: Similar structure but interacts with β-glucosidase.
Phenyl-α-D-mannopyranoside: Similar structure but interacts with α-mannosidase.
Phenyl-D-galactopyranoside stands out due to its specific applications in enzymatic assays and its role in studying galactose metabolism .
Propiedades
Número CAS |
56390-15-9 |
|---|---|
Fórmula molecular |
C12H16O6 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12?/m1/s1 |
Clave InChI |
NEZJDVYDSZTRFS-SCWFEDMQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)
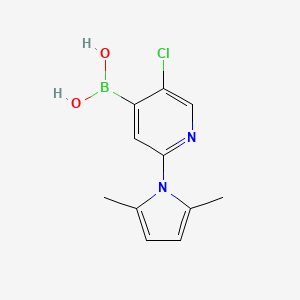
![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)
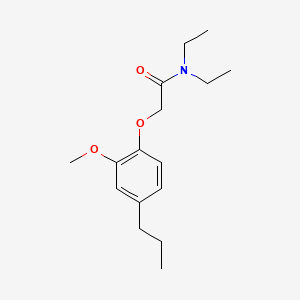
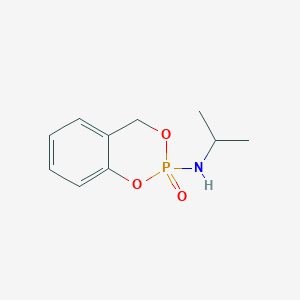
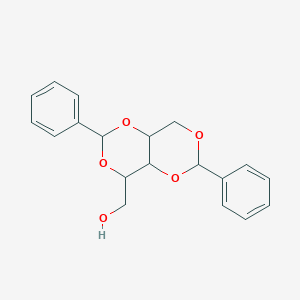
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
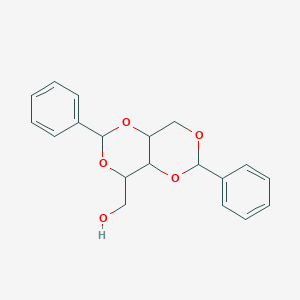
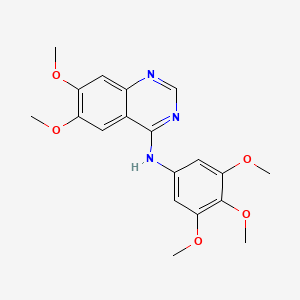

![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
